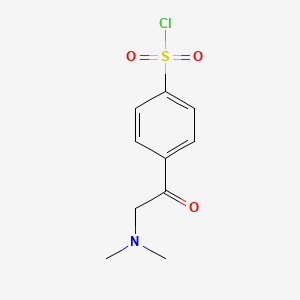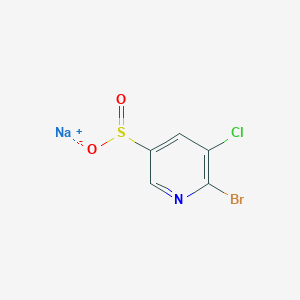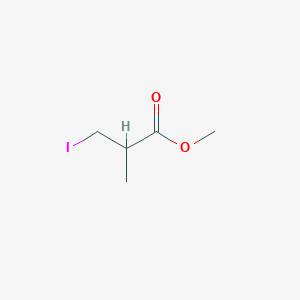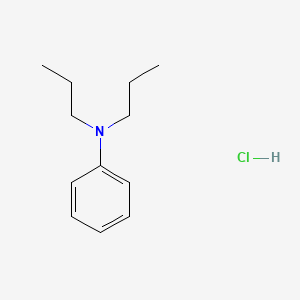
n,n-Dipropylanilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropylanilinehydrochloride is a chemical compound with the molecular formula C12H19N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by propyl groups, and it is further combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dipropylanilinehydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base. The reaction typically proceeds as follows:
Alkylation Reaction: Aniline is reacted with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of Hydrochloride Salt: The resulting N,N-dipropylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipropylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl-substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dipropylanilinehydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A similar compound where the propyl groups are replaced by methyl groups.
N,N-Diethylaniline: A compound with ethyl groups instead of propyl groups.
N,N-Dibutylaniline: A compound with butyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylanilinehydrochloride is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. The propyl groups influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
88990-55-0 |
|---|---|
Molekularformel |
C12H20ClN |
Molekulargewicht |
213.75 g/mol |
IUPAC-Name |
N,N-dipropylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI-Schlüssel |
LGZIYIDCHDVFBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


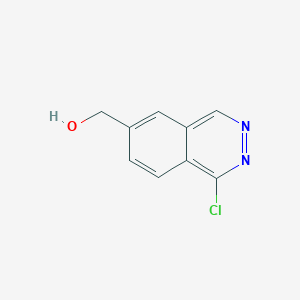
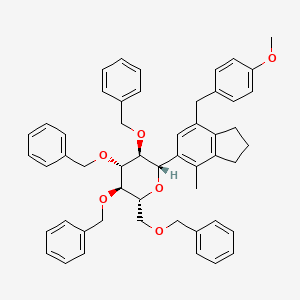

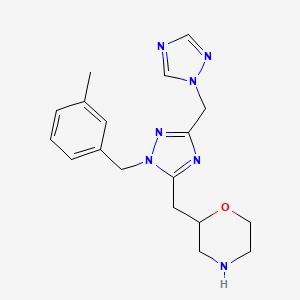

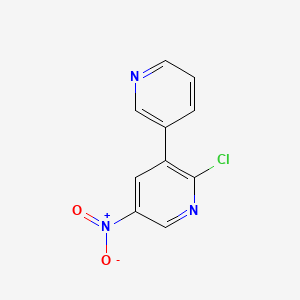
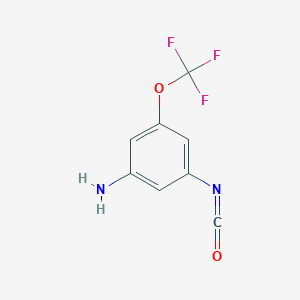
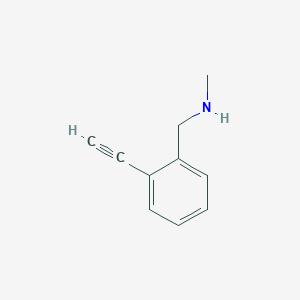
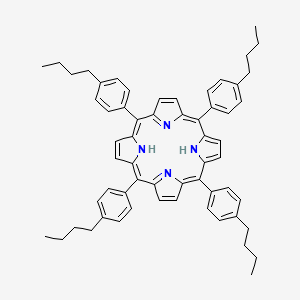
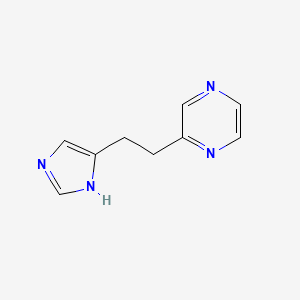
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
